molecular formula C6H14N2S B112743 4-(2-Aminoethyl)thiomorpholine CAS No. 53515-36-9

4-(2-Aminoethyl)thiomorpholine

Cat. No.: B112743
CAS No.: 53515-36-9
M. Wt: 146.26 g/mol
InChI Key: ZMBVBAVBXVSHER-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its unique structure, which includes a thiomorpholine ring substituted with an aminoethyl group. This compound has a molecular formula of C6H14N2S and a molecular weight of 146.26 g/mol . It is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

4-(2-Aminoethyl)thiomorpholine is utilized in a wide range of scientific research applications, including:

Safety and Hazards

4-(2-Aminoethyl)thiomorpholine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is harmful if inhaled, in contact with skin, or if swallowed . Safety measures include wearing protective clothing and using the substance only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Aminoethyl)thiomorpholine can be synthesized through several methods. One common synthetic route involves the reaction of thiomorpholine with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

Thiomorpholine+Ethylene oxideThis compound\text{Thiomorpholine} + \text{Ethylene oxide} \rightarrow \text{this compound} Thiomorpholine+Ethylene oxide→this compound

The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)thiomorpholine involves its interaction with molecular targets through its amino and sulfur functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and binding to specific receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and participate in redox reactions .

Comparison with Similar Compounds

    Thiomorpholine: A simpler analog without the aminoethyl substitution.

    Morpholine: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.

    Piperazine: Another heterocyclic compound with nitrogen atoms but lacking sulfur.

Uniqueness: 4-(2-Aminoethyl)thiomorpholine is unique due to the presence of both an aminoethyl group and a sulfur-containing thiomorpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-thiomorpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVBAVBXVSHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378280
Record name 4-(2-Aminoethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-36-9
Record name 4-(2-Aminoethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiomorpholin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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